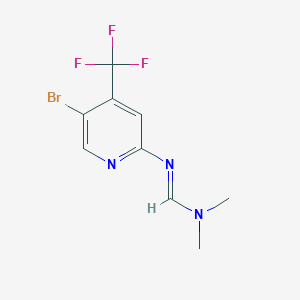

(E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide

CAS No.:

Cat. No.: VC20359679

Molecular Formula: C9H9BrF3N3

Molecular Weight: 296.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrF3N3 |

|---|---|

| Molecular Weight | 296.09 g/mol |

| IUPAC Name | N'-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide |

| Standard InChI | InChI=1S/C9H9BrF3N3/c1-16(2)5-15-8-3-6(9(11,12)13)7(10)4-14-8/h3-5H,1-2H3 |

| Standard InChI Key | JXNDGXHKMZUSJC-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C=NC1=NC=C(C(=C1)C(F)(F)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a dimethylformimidamide group [(CH₃)₂NC(=NH)–], at the 4-position with a trifluoromethyl (–CF₃) group, and at the 5-position with a bromine atom . The (E)-configuration of the formimidamide group ensures spatial orientation that influences its electronic and steric interactions.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrF₃N₃ |

| Molecular Weight | 296.09 g/mol |

| CAS Number | 1820902-68-8 |

| IUPAC Name | N'-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide |

| Topological Polar Surface Area | 41.8 Ų |

| LogP (Octanol-Water) | 4.24 |

The trifluoromethyl group is a strong electron-withdrawing substituent, while the bromine atom serves as a potential leaving group in substitution reactions. The dimethylformimidamide moiety contributes to hydrogen-bonding capacity, which may influence solubility and biological interactions .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and the trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) . Mass spectrometry data show a molecular ion peak at m/z 296.09, consistent with its molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide typically involves a multi-step sequence:

-

Pyridine Ring Functionalization:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NBS, DMF, 0°C → rt, 12 h | 75% |

| 2 | DMF-DMA, toluene, reflux, 24 h | 68% |

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields high-purity material (>95% by HPLC). X-ray crystallography confirms the (E)-configuration of the formimidamide group .

Chemical Reactivity and Applications

Nucleophilic Substitution

Comparative Analysis with Related Compounds

Table 3: Comparison with Selected Pyridine Derivatives

The dimethylformimidamide group in (E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide enhances hydrogen-bonding capacity compared to benzamide or acetamide derivatives, potentially improving target binding .

Recent Research and Future Directions

Advances in Catalysis

Recent studies (2025) highlight its use in palladium-catalyzed cross-couplings to construct polycyclic heteroaromatics for optoelectronics .

Unexplored Therapeutic Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume